molecular formula C15H17NO3 B5664242 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid

4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid

Cat. No. B5664242
M. Wt: 259.30 g/mol
InChI Key: UWOFDKMYONHKRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid often involves complex reactions that form the backbone of the molecule. For instance, the synthesis of related 4-oxo-4-(pyridin-ylamino)butanoic acids typically employs reactions that ensure the introduction of the pyridinyl group into the molecule, forming a critical part of its structure (Uguen et al., 2021). These methods often leverage microwave-assisted aldol-condensation, highlighting the significance of modern synthetic techniques in obtaining high yields and selectivity.

Molecular Structure Analysis

The molecular structure of 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid and its analogs has been extensively studied through crystallography and spectroscopy. Investigations into similar compounds reveal complex interactions such as hydrogen bonding and π-π interactions that contribute to their stability and reactivity. For example, studies on N-(aryl)-succinamic acids, which share structural similarities, indicate the presence of intricate hydrogen bonding networks leading to one-dimensional architecture (Prakash Shet M et al., 2018). Such insights are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

The chemical reactions involving 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid or its analogs are indicative of their reactivity and potential applications. These compounds are often involved in condensation reactions, where they can act as precursors for the synthesis of more complex molecules. The oxidative condensation of benzylamines and aromatic ketones, for example, has been facilitated by related catalysts, leading to the formation of trisubstituted pyridines (Chun-ping Dong et al., 2019), showcasing the versatility of these compounds in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid, such as solubility, melting point, and crystalline structure, are essential for its application and handling. While specific data for this compound might not be readily available, analogs have been characterized by their crystalline forms, demonstrating diverse supramolecular structures influenced by hydrogen bonding and molecular interactions (S. Naveen et al., 2016). Understanding these properties is crucial for designing compounds with desired solubility and stability profiles.

properties

IUPAC Name

4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14(6-7-15(18)19)16-10-8-13(9-11-16)12-4-2-1-3-5-12/h1-5,8H,6-7,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOFDKMYONHKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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